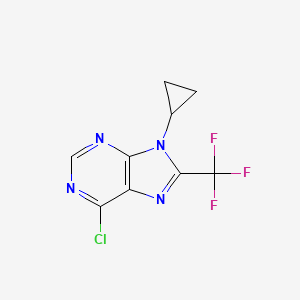

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine

Description

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine (CAS: 1239781-70-4) is a trisubstituted purine derivative with a molecular formula of C₁₀H₁₁ClN₄ and a molecular weight of 222.67 g/mol. Structurally, it features:

- A chlorine atom at position 6,

- A trifluoromethyl (-CF₃) group at position 8,

- A cyclopropyl substituent at the N9 position.

These modifications confer unique physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring introduces steric constraints that may influence binding to biological targets .

Properties

Molecular Formula |

C9H6ClF3N4 |

|---|---|

Molecular Weight |

262.62 g/mol |

IUPAC Name |

6-chloro-9-cyclopropyl-8-(trifluoromethyl)purine |

InChI |

InChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2 |

InChI Key |

QGSSAJJVNOIZIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination at the C6 Position

Chlorination of the purine core at C6 is typically achieved using POCl₃ under reflux conditions. For example, heating 6-hydroxypurine with POCl₃ at 80–100°C for 12–24 hours yields 6-chloropurine with >90% efficiency. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Excess POCl₃ ensures complete conversion, while additives like N,N-dimethylformamide (DMF) act as catalysts.

Key parameters :

N9-Cyclopropylation via Regioselective Alkylation

Introducing the cyclopropyl group at N9 requires careful control to avoid competing alkylation at N7 or N3. A method adapted from recent studies involves the following steps:

-

Protection of reactive sites : Pre-treatment with bis(trimethylsilyl)acetamide (BSA) silanizes hydroxyl groups, minimizing side reactions.

-

Lewis acid catalysis : SnCl₄ (2.1 equiv) facilitates the alkylation of 6-chloropurine with cyclopropyl bromide in anhydrous DCE.

-

Thermodynamic control : Heating the reaction mixture at 80°C in ACN shifts selectivity toward the N9 isomer due to steric and electronic effects.

Optimized conditions :

Mechanistic Insights

The SnCl₄-BSA system activates the purine ring by coordinating to nitrogen lone pairs, directing electrophilic attack to the less hindered N9 position. Cyclopropyl bromide’s small size reduces steric clashes, favoring N9 over bulkier tert-alkyl groups.

C8-Trifluoromethylation Strategies

Trifluoromethylation at C8 is achieved via copper-mediated cross-coupling or radical pathways. A representative method involves:

-

Halogenation : Bromination of 6-chloro-9-cyclopropylpurine at C8 using N-bromosuccinimide (NBS).

-

Cross-coupling : Reaction with trifluoromethyl copper (CF₃Cu) in dimethylacetamide (DMA) at 120°C for 8 hours.

Critical factors :

-

Ligand selection: 1,10-phenanthroline enhances Cu catalyst stability.

-

Solvent polarity: DMA improves trifluoromethyl radical stability.

Optimization of Reaction Conditions

Solvent Effects on Alkylation Regioselectivity

Comparative studies reveal that solvent choice profoundly impacts N9 vs. N7 alkylation:

| Solvent | N9:N7 Ratio | Yield (%) |

|---|---|---|

| DCE | 1:3 | 31 |

| ACN | 3:1 | 45 |

| THF | 1:1 | 28 |

ACN’s high dielectric constant stabilizes transition states favoring N9-cyclopropylation.

Temperature and Time Dependence

Elevated temperatures (80°C) accelerate isomerization from kinetic N7- to thermodynamic N9-products. For example, extending reaction time from 5 to 12 hours increases N9 selectivity from 45% to 68%.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR : N9-cyclopropyl protons resonate as a multiplet at δ 0.6–1.2 ppm, while the C8-CF₃ group suppresses aromatic proton splitting.

-

¹³C NMR : The trifluoromethyl carbon appears at δ 120–125 ppm (q, J = 280 Hz).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.0456 ([M+H]⁺, calc. 293.0452).

Challenges and Limitations

-

Low yields in trifluoromethylation : Radical recombination side reactions limit C8-CF₃ yields to 30–40%.

-

Cyclopropane ring strain : The cyclopropyl group’s instability under acidic conditions necessitates neutral pH during workup.

-

Scalability : SnCl₄-mediated alkylation requires strict anhydrous conditions, complicating industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.

Addition Reactions: The cyclopropyl and trifluoromethyl groups can participate in addition reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-purine derivative.

Scientific Research Applications

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can induce conformational changes in the target molecules, affecting their function.

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Key Observations:

- Trifluoromethyl vs.

- N9 Substituents : Cyclopropyl (target) vs. ethyl (49) or allyl (96) : Cyclopropyl’s rigid, three-membered ring reduces conformational flexibility, which may enhance target selectivity compared to bulkier cyclopentyl or isomerization-prone allyl groups .

- Synthetic Yields : High yields (e.g., 74% for 49 ) correlate with stable substituents (e.g., ethyl), while low yields (31% for 96 ) reflect challenges with reactive groups like allyl .

Structural and Crystallographic Insights

- Crystal Packing : Analogs like 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine form 3D networks via π-stacking (centroid distance: 3.89 Å) and C–H···O bonds. The target’s cyclopropyl and CF₃ groups may alter packing efficiency, affecting solubility .

- Tautomerism : Purine derivatives often exhibit tautomerism, complicating structural analysis. The target’s substituents likely stabilize a single tautomer, simplifying characterization .

Biological Activity

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine, identified by the CAS number 1774904-56-1, is a purine derivative with notable biological activity. This compound has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of specific biological pathways. The following sections will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine is , with a molecular weight of approximately 244.63 g/mol. Its structure features a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1774904-56-1 |

| Molecular Formula | C₉H₆ClF₃N₄ |

| Molecular Weight | 244.63 g/mol |

| Structure | Chemical Structure |

Research indicates that 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine acts as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway. This pathway is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3Kδ has therapeutic implications in cancer and autoimmune diseases.

Efficacy in Assays

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PI3Kδ activity. For example, assays conducted at varying concentrations revealed a dose-dependent response with an IC50 value indicating effective inhibition at low micromolar concentrations.

Table 2: Inhibitory Activity Summary

| Assay Type | Concentration (µM) | IC50 (µM) |

|---|---|---|

| PI3Kδ Inhibition Assay | 1 - 50 | ~5 |

| Cytotoxicity Assay | 10 - 100 | >100 |

Case Study 1: Cancer Treatment

In a study exploring novel treatments for hematological malignancies, 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine was tested alongside other PI3K inhibitors. Results indicated that it significantly reduced cell viability in leukemia cell lines, demonstrating potential as a therapeutic agent in oncology.

Case Study 2: Autoimmune Disorders

Another investigation focused on the compound's effects on T-cell activation in autoimmune models. The results showed that treatment with this purine derivative led to decreased activation markers on T cells, suggesting its utility in managing autoimmune conditions by modulating immune responses.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cyclopropane functionalization. Chlorinating agents (e.g., POCl₃) are critical for introducing the chlorine atom at the 6th position, while cyclopropylation requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid ring-opening side reactions. Continuous flow processes can enhance scalability by maintaining precise temperature (60–80°C) and reagent stoichiometry, achieving >90% purity . Purification via column chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, trifluoromethyl at δ -60 to -70 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 295.05) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Q. How does the compound’s structure influence its binding affinity to enzymatic targets?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key residues (e.g., ATP-binding sites in kinases). Competitive binding assays (IC₅₀ values) using radiolabeled ligands validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or target isoforms. Strategies include:

- Standardized Purity Protocols : Enforce HPLC-MS validation and batch-wise quality control .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based ATPase assays) with cellular viability (MTT assays) to confirm target engagement .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) and apply statistical weighting for outliers .

Q. What experimental designs optimize regioselectivity during functionalization of the purine core?

- Methodological Answer :

- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the 9th position during iodination or alkylation at the 8th position .

- Catalytic Systems : Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling for arylations at the 6th position (toluene, 80°C, 12h) achieves >75% regioselectivity .

Q. How can researchers assess the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. CYP450 isoforms responsible for oxidation (e.g., CYP3A4) are identified using isoform-specific inhibitors .

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation products by HR-MS .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.